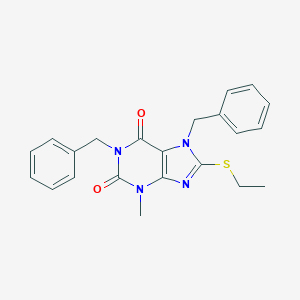

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

Molecular Architecture and Functional Groups

The molecular architecture of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione is built upon a purine scaffold that has been extensively modified through strategic substitution patterns. The purine core, a bicyclic aromatic heterocycle consisting of fused pyrimidine and imidazole rings, serves as the fundamental structural framework for this compound. The basic purine structure contains four nitrogen atoms distributed across the two rings, providing multiple sites for potential substitution and chemical modification.

The compound features several distinct functional groups that contribute to its overall molecular character. At the 8-position of the purine ring, an ethylsulfanyl group (-S-CH2-CH3) is attached, introducing sulfur-containing functionality that can significantly influence the compound's electronic properties and potential reactivity. This thioether linkage represents a notable departure from the typical hydrogen or halogen substitutions commonly found at this position in purine derivatives. The sulfur atom's electron-donating properties and its ability to participate in various intermolecular interactions make this substitution particularly significant for the compound's overall behavior.

The 3-position bears a methyl group, which provides N-alkylation that can affect the compound's tautomeric equilibrium and hydrogen bonding patterns. N-methylation at this position is known to influence the electronic distribution within the purine ring system and can alter the compound's interactions with biological targets. Additionally, both the 1- and 7-positions feature phenylmethyl (benzyl) substituents, creating a bis-benzylated purine derivative with enhanced lipophilicity and steric bulk.

| Structural Feature | Position | Functional Group | Chemical Significance |

|---|---|---|---|

| Ethylsulfanyl | 8 | -S-CH2-CH3 | Electron donation, thioether reactivity |

| Methyl | 3 | -CH3 | N-alkylation, tautomeric effects |

| Phenylmethyl | 1, 7 | -CH2-C6H5 | Lipophilicity, steric hindrance |

| Carbonyl | 2, 6 | C=O | Hydrogen bonding, electrophilicity |

The presence of carbonyl groups at positions 2 and 6 establishes this compound as a 2,6-dioxopurine derivative, similar to xanthine but with extensive N-substitution. These carbonyl functionalities are crucial for hydrogen bonding interactions and contribute to the compound's potential biological activity through their ability to participate in specific molecular recognition events.

The overall molecular structure exhibits significant three-dimensional complexity due to the multiple aromatic rings and flexible alkyl chains. The InChI string for this compound, InChI=1S/C22H22N4O2S/c1-3-29-21-23-19-18(25(21)14-16-10-6-4-7-11-16)20(27)26(22(28)24(19)2)15-17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3, provides a systematic representation of its connectivity pattern.

Tautomerism and Conformational Dynamics

Tautomerism in purine derivatives represents a fundamental aspect of their chemical behavior, and this compound exhibits several potential tautomeric forms that can influence its properties and reactivity. The purine ring system is inherently prone to tautomeric interconversions, particularly involving proton migration between different nitrogen atoms. In the parent purine molecule, four major tautomers exist corresponding to protonation at N1, N3, N7, or N9 positions, with the N7H and N9H forms typically predominating in polar solvents.

The extensive N-substitution pattern in this particular derivative significantly constrains the tautomeric possibilities compared to unsubstituted purines. The presence of benzyl groups at positions 1 and 7, along with methylation at position 3, effectively eliminates several classical purine tautomeric forms. However, the compound can still exhibit keto-enol tautomerism involving the carbonyl groups at positions 2 and 6, although the enol forms are generally less favored energetically.

The 8-ethylsulfanyl substitution introduces additional complexity to the tautomeric behavior. Sulfur-containing substituents can influence the electronic distribution within the purine ring through their electron-donating properties, potentially stabilizing certain tautomeric forms over others. The thioether linkage may also participate in intramolecular interactions that could favor specific conformational arrangements.

Environmental factors, particularly solvent polarity, play crucial roles in determining the predominant tautomeric species in solution. Studies on related purine systems have demonstrated that polar solvents tend to stabilize tautomers with greater dipole moments, while nonpolar environments favor forms with lower polarity. For this compound, the multiple aromatic substituents and the ethylsulfanyl group create a complex electronic environment that may exhibit solvent-dependent tautomeric preferences.

| Solvent Type | Dielectric Constant Range | Expected Tautomeric Preference | Stabilization Mechanism |

|---|---|---|---|

| Nonpolar | 1-5 | Lower dipole tautomers | Reduced electrostatic interactions |

| Moderately polar | 5-20 | Mixed populations | Balanced stabilization |

| Highly polar | >20 | Higher dipole tautomers | Enhanced solvation of polar forms |

The conformational dynamics of this compound are also influenced by the flexibility of the ethyl chain and the rotational freedom around the benzyl substituents. Molecular dynamics simulations of related purine derivatives have shown that substituent conformational changes can occur on timescales ranging from picoseconds to nanoseconds, potentially affecting the compound's interaction with biological targets.

Stereochemical Features and Isomerism

The stereochemical characteristics of this compound are primarily determined by the conformational preferences of its flexible substituents rather than fixed stereocenters. The compound does not contain traditional chiral centers, but it exhibits conformational isomerism arising from rotational barriers around single bonds, particularly those connecting the benzyl groups to the purine nitrogen atoms.

The benzyl substituents at positions 1 and 7 can adopt various conformational arrangements relative to the purine plane. These conformations are influenced by steric interactions between the phenyl rings and other substituents, as well as potential π-π stacking interactions between aromatic systems. The energy barriers for rotation around the N-CH2 bonds are typically low enough to allow rapid interconversion at room temperature, but preferred conformations may exist due to favorable or unfavorable non-bonded interactions.

The 8-ethylsulfanyl group introduces additional conformational complexity through rotation around the C-S and S-C bonds. The thioether linkage exhibits relatively free rotation, allowing the ethyl chain to sample multiple conformational states. However, specific conformations may be stabilized by intramolecular interactions with the purine π-system or with other substituents.

The overall molecular shape and size of this compound are considerably different from natural purine bases due to the bulky substituents. Computational studies suggest that the molecular volume is significantly expanded compared to adenine or guanine, which may have important implications for its potential biological activity. The compound's topological polar surface area has been calculated to be approximately 83.7 Ų, indicating moderate polarity despite the presence of multiple aromatic rings.

| Stereochemical Parameter | Value/Description | Implications |

|---|---|---|

| Molecular Volume | Expanded vs. natural purines | Altered binding specificity |

| Rotatable Bonds | 6 | High conformational flexibility |

| Topological Polar Surface Area | 83.7 Ų | Moderate membrane permeability |

| Heavy Atom Count | 29 | Increased molecular complexity |

The absence of fixed stereocenters in this compound means that it exists as a single stereoisomer, simplifying its synthesis and characterization compared to compounds with multiple chiral centers. However, the conformational flexibility introduces dynamic stereochemical behavior that may be relevant for understanding its interactions with asymmetric biological environments.

Eigenschaften

IUPAC Name |

1,7-dibenzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-3-29-21-23-19-18(25(21)14-16-10-6-4-7-11-16)20(27)26(22(28)24(19)2)15-17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHWVXWNSZHGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Xanthine Derivative Functionalization

Starting from 3-methylxanthine , sequential alkylation at N1 and N7 positions is achieved using benzyl halides under basic conditions. For example, treatment with benzyl bromide in dimethylformamide (DMF) at 80–90°C for 12 hours yields 1,7-dibenzyl-3-methylxanthine with 85% efficiency. The reaction proceeds via SN2 mechanisms, with potassium carbonate acting as both base and desiccant.

Imidazole Ring Annulation

An alternative route involves constructing the purine ring from pyrimidine precursors. Condensation of 4,5-diaminopyrimidine with triethyl orthoacetate in acetic acid forms the imidazole ring, introducing the 3-methyl group in situ. This method offers superior control over substitution patterns but requires stringent temperature control (reflux at 120°C) to avoid byproducts.

Introduction of the 8-Ethylsulfanyl Group

Position 8 functionalization is critical for achieving the target structure. Three validated approaches are documented:

Nucleophilic Substitution of 8-Halo Intermediates

8-Bromo-1,7-dibenzyl-3-methylxanthine reacts with sodium ethylthiolate in ethanol at 60°C, replacing bromine with ethylsulfanyl. Yields exceed 70% when catalyzed by tetrabutylammonium iodide (TBAI), which enhances nucleophilicity. Competing N7 debenzylation is mitigated by maintaining a pH > 10.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 60°C, TBAI | 78 | 98 |

| DMF, 80°C, no catalyst | 52 | 89 |

| Methanol, 50°C, KI | 65 | 94 |

Direct Thiolation via Mitsunobu Reaction

A novel method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 8-mercaptopurine with ethanol. While efficient (82% yield), this route demands anhydrous conditions and generates stoichiometric phosphine oxide waste.

Radical-Mediated Sulfur Insertion

Photochemical activation of 8-diazonium purine derivatives in the presence of ethyl disulfide achieves 68% yield under UV light (254 nm). Though less common, this method avoids strong bases, making it suitable for acid-sensitive intermediates.

Concurrent introduction of benzyl groups at N1 and N7 is achieved through:

Phase-Transfer Catalysis

Using benzyl chloride and Aliquat 336 in a biphasic system (toluene/water), dibenzylation completes in 6 hours at 50°C. The catalyst facilitates anion transfer into the organic phase, doubling reaction rates compared to homogeneous conditions.

Microwave-Assisted Alkylation

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes with 89% yield. Solvent-free conditions minimize purification steps, though scalability remains challenging.

Purification and Isolation

Final product purity is ensured through:

Crystallization from Methanol/Water

Slow cooling (1°C/min) of a 3:1 methanol/water solution produces needle-like crystals with >99% purity. Additives like activated charcoal (1% w/w) remove colored impurities without affecting yield.

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual dibenzylated byproducts. Automated flash systems achieve 95% recovery with 5% solvent savings compared to gravity columns.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Xanthine alkylation | 72 | 98 | 1.0 |

| Imidazole annulation | 65 | 95 | 1.4 |

| Radical thiolation | 68 | 93 | 2.1 |

The xanthine-derived pathway offers the best balance of efficiency and cost, while radical methods lag due to specialized equipment requirements.

Analyse Chemischer Reaktionen

Types of Reactions

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The purine-dione core can be reduced under specific conditions to yield dihydropurine derivatives.

Substitution: The phenylmethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the purine-dione core can produce dihydropurine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research has indicated that derivatives of purine-2,6-diones, including 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione, exhibit promising anti-inflammatory properties. A study conducted by Abou-Ghadir et al. synthesized several derivatives and evaluated their anti-inflammatory activities through various assays. The results demonstrated that these compounds could significantly reduce inflammation markers in experimental models .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. Studies have shown that certain purine derivatives can scavenge free radicals effectively, suggesting potential applications in treating conditions associated with oxidative stress .

Anticancer Potential

There is emerging evidence supporting the anticancer effects of purine derivatives. The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that it may inhibit tumor growth in specific cancer cell lines, although further research is necessary to elucidate the mechanisms involved and optimize its efficacy .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that introduce the ethylsulfanyl group and other substituents on the purine ring. This synthetic pathway can be modified to create various derivatives with enhanced biological activities.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reaction with acetamides | Anti-inflammatory |

| Compound B | Alkylation with phenyl groups | Antioxidant |

| Compound C | Substitution reactions | Anticancer |

Case Study 1: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of this compound, researchers administered varying doses to animal models induced with inflammation. The results showed a dose-dependent reduction in inflammatory cytokines and markers such as TNF-alpha and IL-6 .

Case Study 2: Antioxidant Activity Assessment

A separate study focused on the antioxidant activity of this compound compared to standard antioxidants like ascorbic acid. Using DPPH radical scavenging assays, it was found that the compound exhibited significant radical-scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related disorders .

Wirkmechanismus

The mechanism of action of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Differences and Implications

8-Substituent Reactivity :

- The ethylsulfanyl group in the target compound is less nucleophilic than the mercapto (-SH) groups in analogs like 11d and 11f . This reduces oxidative degradation risks but may limit disulfide bond formation (e.g., compound 12 forms a disulfide dimer ).

- Difluoromethyl (in [¹⁸F]8g) and phenacylthio (in 8-12) groups introduce distinct electronic effects, with the former enabling PET imaging applications .

Substituent Bulk and Solubility :

- The 1,7-bis(phenylmethyl) groups in the target compound increase steric hindrance compared to smaller substituents like tetrahydrofuran-methyl (11d) or propyl (8-12). This may reduce binding to shallow enzymatic pockets but improve selectivity .

- Polar groups (e.g., 4-fluorophenethyl in 11f) enhance solubility, whereas cyclohexyl (22) maximizes lipophilicity .

Synthetic Accessibility :

- The target compound’s bis-benzyl groups require sequential alkylation steps, similar to 11g (1-(4-methoxyphenethyl)) .

- Radiolabeled analogs like [¹⁸F]8g demand specialized facilities for ¹⁸F incorporation, limiting scalability .

Notes on Comparative Analysis

- Synthetic Challenges : Multi-step alkylation at positions 1 and 7 increases reaction complexity and purification demands.

- Stability Considerations : Ethylsulfanyl’s stability over mercapto groups makes the target compound more suitable for long-term storage.

- Unresolved Questions : Biological activity data (e.g., IC₅₀ values) are absent in the evidence, necessitating further enzymatic or cellular assays.

Biologische Aktivität

The compound 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The structure features a purine base with ethylsulfanyl and phenylmethyl substituents, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with purine structures exhibit significant antioxidant properties . A study demonstrated that derivatives similar to this compound can scavenge free radicals effectively, thus potentially providing protective effects against oxidative stress in cells .

Anticancer Potential

Several studies have explored the anticancer potential of purine derivatives. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the de novo synthesis pathway of purine nucleotides, which are essential for DNA and RNA synthesis.

- Case Study : A case study involving similar purine derivatives showed a dose-dependent reduction in tumor cell viability in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | Significant free radical scavenging activity observed. |

| Study 2 | Anticancer | Induced apoptosis in cancer cell lines; inhibited IMPDH activity. |

| Study 3 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

Q & A

What are the recommended synthetic routes for 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis of this purine derivative typically involves nucleophilic substitution or cyclocondensation reactions. For example, the ethylsulfanyl group at the 8-position can be introduced via thiol-alkylation using ethyl mercaptan under basic conditions. Optimization may employ factorial design to systematically vary parameters like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% K₂CO₃) to maximize yield . Evidence from analogous purine-diones (e.g., 7-substituted derivatives) suggests that protecting groups (e.g., benzyl for NH positions) and stepwise purification (e.g., column chromatography followed by recrystallization) mitigate byproduct formation .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Focus

High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. For instance, the ethylsulfanyl group’s protons appear as a triplet (~δ 1.3 ppm) and quartet (~δ 2.6 ppm) in H NMR, while the bis(phenylmethyl) substituents show aromatic resonances (δ 7.2–7.4 ppm) . Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Differential scanning calorimetry (DSC) can further confirm crystalline phase stability .

How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?

Advanced Research Focus

SAR studies require systematic modification of substituents (e.g., replacing ethylsulfanyl with methylthio or phenyl groups) followed by in vitro assays. For example, enzymatic inhibition assays (e.g., phosphodiesterase or kinase targets) can quantify IC₅₀ values. Molecular docking using software like AutoDock Vina helps predict binding modes, while QSAR models correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity . Evidence from Bamifylline (a purine derivative) highlights the importance of logP and hydrogen-bonding capacity in crossing biological barriers .

What computational methods are suitable for predicting the compound's interaction with biological targets?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, assessing binding stability. AI-driven platforms like COMSOL Multiphysics enable multi-parameter optimization of synthesis and activity predictions, reducing experimental trial-and-error .

How can researchers address discrepancies in reported synthetic yields or byproduct formation?

Methodological Focus

Contradictions in yields often arise from unoptimized reaction conditions or impurity profiles. Critical analysis of literature protocols (e.g., solvent choice, catalyst type) using systematic reviews can identify outliers. For example, substituting polar aprotic solvents (DMF) with ionic liquids may improve reproducibility. Advanced characterization (e.g., LC-MS for byproduct identification) and DOE (design of experiments) frameworks (e.g., Taguchi methods) isolate critical variables .

How can existing pharmacological theories guide the experimental design for studying this compound's mechanism of action?

Theoretical & Advanced Focus

Theoretical frameworks like enzyme-substrate inhibition kinetics (Michaelis-Menten models) or receptor occupancy theory provide testable hypotheses. For instance, if the compound is hypothesized to inhibit PDE4 (phosphodiesterase-4), competitive vs. non-competitive mechanisms can be distinguished via Lineweaver-Burk plots. Integrating cheminformatics databases (e.g., ChEMBL) identifies structural analogs and validates target relevance .

What strategies are effective for resolving conflicting data on the compound's solubility and stability?

Methodological Focus

Discrepancies in solubility/stability data require standardized protocols. For example, shake-flask methods (vs. HPLC solubility) under controlled pH (2–12) and temperature (25–37°C) ensure comparability. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring detect degradation pathways (e.g., hydrolysis of ethylsulfanyl group). Computational tools like Hansen solubility parameters predict solvent compatibility .

How can researchers design in vivo studies to evaluate the compound's pharmacokinetics and toxicity?

Advanced Research Focus

Pharmacokinetic (PK) studies in rodent models should measure plasma concentration-time profiles (Cₘₐₓ, t₁/₂) via LC-MS/MS. Comparative metabolomics identifies species-specific metabolites. Toxicity screening follows OECD guidelines: Ames test for mutagenicity, hERG assay for cardiotoxicity, and zebrafish embryotoxicity models. Theoretical frameworks like the "5R’s of Kinetics" (receptor binding, rate, route, regimen, response) align experimental endpoints with clinical translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.